N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide is a compound known for its distinct molecular structure and significant implications in scientific research, particularly in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide typically involves multi-step organic reactions starting from readily available precursors. One such method could involve:
Nitration: Nitration of 3-methylbenzene to introduce the nitro group.
Aromatic Substitution: Introduction of the fluoro group through a halogen exchange reaction.
Quinazolinone Synthesis: Construction of the quinazolinone ring system via cyclization of appropriate precursors.
Amide Formation: Formation of the final amide linkage through a coupling reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
In industrial settings, large-scale production may involve optimizing these reactions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization might be employed for purification purposes, ensuring the compound meets the required standards for use in various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide can undergo several types of chemical reactions:
Oxidation: Potential oxidation of the methyl group to form carboxylic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Aromatic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing Agents: Potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or catalytic hydrogenation for reduction processes.
Substitution Reagents: Various nucleophiles like alkoxides or amines for substitution reactions.
Major Products
The major products of these reactions vary based on the specific conditions employed but typically involve the transformation of functional groups such as nitro to amine or methyl to carboxyl groups.
Scientific Research Applications
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide is utilized in various scientific research fields due to its unique structural features:
Chemistry: As a precursor for synthesizing more complex molecular structures and as a probe in studying reaction mechanisms.
Biology: Its potential bioactivity can be investigated for inhibitory or modulatory effects on biological pathways.
Medicine: Exploration of its pharmacological properties for therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Possible applications in the development of novel materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with molecular targets:
Molecular Targets: Proteins, enzymes, or receptors that play critical roles in specific biological pathways.
Pathways Involved: Can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression patterns.
Comparison with Similar Compounds
Comparison with Other Compounds
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide stands out due to its specific fluorinated quinazolinone structure, which may confer unique properties compared to other similar compounds.
Similar Compounds
Quinazolinone Derivatives: Other compounds in this family might share the core structure but differ in functional groups, leading to varied biological activities.
Fluoroaromatic Compounds: Similar compounds featuring fluorine substitution might display differences in reactivity and biological interactions.
This compound, with its unique features and versatile applications, remains a valuable subject of study in both academic and industrial research settings.
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O4/c1-13-11-15(7-10-21(13)28(31)32)22(29)26-20-12-16(8-9-18(20)24)27-14(2)25-19-6-4-3-5-17(19)23(27)30/h3-12H,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWKRAKQKNWRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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